1-Iodo-4-(methoxymethoxy)benzene
Overview
Description
“1-Iodo-4-(methoxymethoxy)benzene” is a chemical compound with the molecular formula C8H9IO2 . It has an average mass of 264.060 Da and a monoisotopic mass of 263.964722 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an iodine atom and a methoxymethoxy group attached to a benzene ring . The exact spatial arrangement of these atoms could be determined using techniques such as X-ray crystallography or NMR spectroscopy.
Scientific Research Applications
Formation of Iodine-Substituted Benzenes
- The reaction of certain hexa-1,3-dien-5-ynes with iodine to form iodine-substituted benzenes has been reported. This reaction is applicable to compounds like 3-(methoxycarbonyl)-1-(methylthio)-6-phenylhexa-1,3-dien-5-yne, leading to the formation of products like methyl 3-iodo-4-phenylbenzoate (Matsumoto, Takase, & Ogura, 2008).
Regioselective Iodination of Aromatic Ethers
- Monosubstituted phenyl ethers can be regioselectively iodinated at the para position, while 1-methoxy-4-substituted benzene derivatives are converted to 2-iodo products in high yield (Zupan, Iskra, & Stavber, 1997).
Preparation of Aryliodonium Salts
- (4-Iodophenyl)aryliodonium salts, which are precursors for electrophilic radiofluorination and 4-iodophenylation reactions, can be prepared using 4-iodo-1-[hydroxy(tosyloxy)iodo]benzene (Cardinale, Ermert, & Coenen, 2012).
Catalysis and Polymerization
- Hypervalent iodine compounds, such as (diacetoxyiodo)benzene, interact with methacrylic acid to form compounds that can serve as initiators for radical polymerization, leading to branched or transiently crosslinked polymers (Han & Tsarevsky, 2012).
Structural and Stability Studies of Aromatic Iodosyl Compounds
- The solubility, stability, and chromatographic behavior of aromatic iodosyl compounds, like 1-iodosyl-4-methoxy-benzene, have been investigated to understand their properties and potential applications in chemistry (Hiller, Patt, & Steinbach, 2006).
Suzuki Cross-Coupling Reactions
- The Suzuki cross-coupling reaction involving 3-iodo-4-methoxybenzoic acid methylester with sterically hindered arylboronic esters has been optimized for the synthesis of biaryls [(Chaumeil, Signorella, & Drian, 2000)](https://consensus
Synthesis of Carbazomycin B
- The synthesis of carbazomycin B involves iodination of specific compounds, followed by reactions that include the use of 1-iodo-4-methoxy-5,6-dimethylaniline, demonstrating the role of iodinated benzene derivatives in complex organic syntheses (Crich & Rumthao, 2004).
Liquid Crystal Research
- Research in liquid crystal chemistry involves the synthesis of compounds like 1-iodo-2,4,5-tri(4-alkoxyphenylethynyl)benzenes, which exhibit a stable nematic phase and potential applications in liquid crystal display devices (Hsu et al., 2005).
Benzo[h]Chromones Synthesis
- The synthesis of benzo[h]chromones, a class of organic compounds, can be achieved through a sequence involving 1-methoxymethoxy-3-(2-alkynoyloxy)methyl-2-iodonaphthalenes, showcasing the role of iodinated aromatic compounds in facilitating complex ring closure reactions (Sakamoto et al., 2000).
Iodobenzene-Catalyzed Cyclization Reactions
- Iodobenzene can catalyze cyclization reactions, as in the case of 2-aryl-N-methoxyethanesulfonamides, leading to the formation of specific dioxides. This highlights the catalytic potential of iodobenzene derivatives in organic synthesis (Moroda & Togo, 2008).
Study of Aqueous Solutions of Iodobenzene Derivatives
- The characterization of species present in aqueous solutions of iodobenzene derivatives like [hydroxy(mesyloxy)iodo]benzene has been studied to understand their ionization and interaction properties (Richter et al., 1997).
Safety and Hazards
properties
IUPAC Name |
1-iodo-4-(methoxymethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO2/c1-10-6-11-8-4-2-7(9)3-5-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRVAPQGYCXLNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452704 | |
Record name | 1-iodo-4-(methoxymethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
98491-29-3 | |
Record name | 1-iodo-4-(methoxymethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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